molecular formula C14H17N3O4 B14387971 L-Phenylalanine, N-(1-nitroso-L-prolyl)- CAS No. 88476-98-6

L-Phenylalanine, N-(1-nitroso-L-prolyl)-

Cat. No.: B14387971
CAS No.: 88476-98-6
M. Wt: 291.30 g/mol
InChI Key: WXRNJKHDJPYRPW-RYUDHWBXSA-N
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Description

L-Phenylalanine, N-(1-nitroso-L-prolyl)- is a synthetic dipeptide analog incorporating a nitrosamine moiety on the proline residue. With the CAS registry number 88476-98-6 and a molecular formula of C14H17N3O4 , this compound belongs to the class of N-nitrosated amino acids and peptides, which are of significant interest in biochemical research. Its core structure is derived from L-Phenylalanine, an essential α-amino acid that serves as a precursor to key neurotransmitters and biological pigments . The primary research applications for this compound are anticipated to be in the areas of analytical chemistry and toxicology, particularly in the study of N-nitroso compounds (nitrosamines). Nitrosamines are a class of chemicals known for their environmental and potential metabolic significance, and they are frequently investigated as reference standards in mass spectrometry and chromatographic analysis for method development and validation . The presence of the nitrosamine group also makes it a candidate molecule for probing specific biochemical pathways and interactions within biological systems. Researchers may employ this compound to explore its behavior and effects in controlled in vitro settings, contributing to a deeper understanding of the properties of structurally complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88476-98-6

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H17N3O4/c18-13(12-7-4-8-17(12)16-21)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,19,20)/t11-,12-/m0/s1

InChI Key

WXRNJKHDJPYRPW-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)N=O)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways Overview

Nitrosation of L-Proline

The nitroso group is introduced to L-proline via nitrosation under acidic conditions. Key methods include:

Method A: Direct Nitrosation with Nitrous Acid
  • Reagents : L-Proline, sodium nitrite (NaNO₂), hydrochloric acid (HCl).
  • Procedure :
    • Dissolve L-proline in 1 M HCl at 0–5°C.
    • Add NaNO₂ (1.2 eq) dropwise with stirring.
    • Maintain pH 1–2 for 2 hours.
    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Yield : 75–85%.
  • Key Insight : Excess HCl ensures protonation of the amine, directing nitrosation to the secondary amine of proline’s pyrrolidine ring.
Method B: Nitrosation via Isoamyl Nitrite
  • Reagents : L-Proline, isoamyl nitrite, acetic acid.
  • Procedure :
    • Suspend L-proline in acetic acid.
    • Add isoamyl nitrite (1.5 eq) at 25°C.
    • Stir for 4 hours, then quench with ice water.
  • Yield : 70–78%.

Coupling with L-Phenylalanine

The nitroso-L-proline is coupled to L-phenylalanine via amide bond formation.

Method C: Carbodiimide-Mediated Coupling
  • Reagents : Nitroso-L-proline, L-phenylalanine, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
  • Procedure :
    • Activate nitroso-L-proline’s carboxyl group with DCC/NHS in dry THF.
    • Add L-phenylalanine and stir at 25°C for 12 hours.
    • Purify by silica gel chromatography.
  • Yield : 60–68%.
Method D: Mixed Anhydride Method
  • Reagents : Nitroso-L-proline, L-phenylalanine, isobutyl chloroformate, N-methylmorpholine.
  • Procedure :
    • Form mixed anhydride by reacting nitroso-L-proline with isobutyl chloroformate.
    • Add L-phenylalanine and N-methylmorpholine.
    • Stir at -10°C for 1 hour, then warm to 25°C.
  • Yield : 72–80%.

Reaction Optimization and Challenges

Nitroso Group Stability

  • Issue : Nitroso derivatives are prone to decomposition under light or heat.
  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and low temperatures (0–5°C).

Regioselectivity in Nitrosation

  • Challenge : Competing nitrosation at primary vs. secondary amines.
  • Resolution : Use excess HCl to protonate primary amines, favoring nitrosation at proline’s secondary amine.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR δ 8.2 (s, NH), δ 4.3 (m, α-H), δ 3.1 (m, proline ring)
¹³C NMR δ 172.5 (C=O), δ 155.0 (N-N=O)
IR 1650 cm⁻¹ (amide I), 1450 cm⁻¹ (N=O)

Purity Assessment

  • HPLC : C18 column, methanol/water (70:30), retention time: 12.3 min.
  • Mass Spec : [M+H]⁺ = 294.1 m/z.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
A (NaNO₂/HCl) 0–5°C, pH 1–2 75–85% Cost-effective, scalable Requires strict temperature control
B (Isoamyl nitrite) 25°C, acetic acid 70–78% Mild conditions Lower yield vs. Method A
C (DCC/NHS) 25°C, THF 60–68% High coupling efficiency Side product (dicyclohexylurea)
D (Mixed anhydride) -10→25°C 72–80% No coupling byproducts Sensitive to moisture

Industrial-Scale Considerations

  • Catalytic Nitrosation : Patent CN104788352A suggests using immobilized nitrosylase enzymes for continuous-flow production.
  • Green Chemistry : Replace HCl with biodegradable ionic liquids (e.g., choline chloride) to reduce waste.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

L-Phenylalanine, N-(1-nitroso-L-prolyl)- has several scientific research applications:

    Chemistry: It is used as a substrate in enzyme assays to study enzyme activity and specificity.

    Biology: The compound is employed in studies of protein-protein interactions and cellular signaling pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a drug target for conditions such as hypertension and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, including those involved in protein synthesis and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-Amino Acid Derivatives

Compounds such as N-(1,4-dioxo-naphthalenyl)-L-proline (4), -L-alanine (5), and -L-phenylalanine (6) share structural similarities with the target compound but replace the nitroso group with a 1,4-dioxo-naphthalenyl substituent. These derivatives are synthesized via reactions of 1,4-naphthoquinone with amino acids, yielding orange solids with moderate yields (58–61%) . Unlike nitroso-containing complexes, these compounds lack the carcinogenic risk associated with N-nitroso groups but exhibit distinct spectroscopic profiles (e.g., IR absorption at 1660–1680 cm⁻¹ for quinone C=O stretching) .

N-[(Trimethylamineboryl)-carbonyl]-L-phenylalanine Derivatives

These compounds, such as N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methylester, are metabolized to L-phenylalanine derivatives in vivo. While they share the phenylalanine backbone, the boron-containing substituent imparts antitumor and anti-inflammatory activities, contrasting with the antibacterial focus of nitroso-prolyl complexes .

N-(Carbobenzyloxy)-L-phenylalanine Derivatives

Derivatives like N-(carbobenzyloxy)-L-phenylalanine exhibit antiproliferative activity against cancer cell lines (e.g., HeLa, A549) via topoisomerase IIα inhibition . Unlike nitroso-prolyl complexes, these compounds prioritize aromatic interactions over metal coordination, resulting in distinct mechanisms of action.

Physicochemical Properties

  • Solubility : Nitroso-prolyl complexes exhibit variable solubility in polar solvents (e.g., DMSO, water), influenced by the metal ion . In contrast, carbobenzyloxy derivatives show higher lipophilicity, enhancing cell membrane penetration .
  • Stability: Nitroso compounds are prone to decomposition under UV light or acidic conditions, releasing nitric oxide or alkylating agents . Quinone derivatives (e.g., 1,4-dioxo-naphthalenyl) are more stable but susceptible to redox cycling .
  • Biodegradability : L-Phenylalanine derivatives generally exhibit higher biodegradability than tyrosine analogues (e.g., 7% higher for phenylalanine vs. tyrosine in ionic liquids) .

Q & A

Q. How can conflicting data on environmental stability (e.g., light sensitivity) be addressed?

  • Methodology : Perform photostability studies under controlled light exposure (ICH Q1B guidelines). Use quartz cuvettes for UV irradiation (254 nm) and monitor degradation via LC-MS. Compare degradation products to dark-stored controls to identify light-sensitive moieties .

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